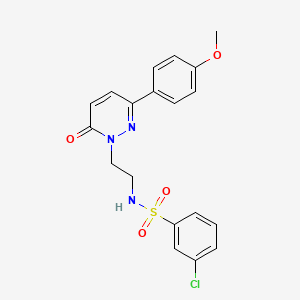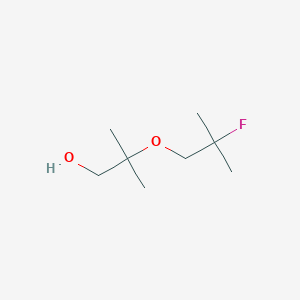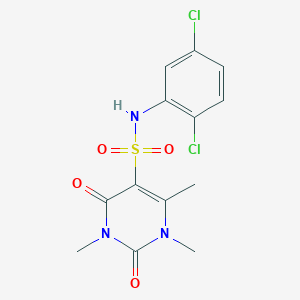![molecular formula C16H11N3O5S2 B2838561 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 864860-96-8](/img/structure/B2838561.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of the compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Applications De Recherche Scientifique
Antibacterial Applications
Research indicates that derivatives of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide show promise as antibacterial agents. Palkar et al. (2017) synthesized novel analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells (Palkar et al., 2017). Similarly, Samadhiya et al. (2013) developed compounds from 2-amino-5-nitrothiazole, demonstrating antibacterial and antifungal activities (Samadhiya et al., 2013).
Antiparasitic and Antiviral Properties
Compounds related to this compound have shown efficacy against various parasites and viruses. Müller et al. (2007) reported on a compound, nitazoxanide, which is effective against a range of protozoan parasites and enteric bacteria (Müller et al., 2007). Hemphill et al. (2012) elaborated on the broad spectrum of activities of thiazolides, a class of drugs including nitazoxanide, against helminths, protozoa, and viruses (Hemphill et al., 2012).
Anticancer Potential
There's also research indicating the potential of related compounds in cancer treatment. Yoshida et al. (2005) synthesized a derivative demonstrating selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). Moreover, Müller et al. (2008) found that thiazolides, including nitazoxanide, can induce apoptosis in colon cancer cell lines (Müller et al., 2008).
Additional Applications
- Esposito et al. (2005) and Müller et al. (2006) explored the efficacy of nitazoxanide and other thiazolides against Neospora caninum and Giardia lamblia, highlighting their action against intracellular pathogens (Esposito et al., 2005); (Müller et al., 2006).
- Hargrave et al. (1983) discussed N-(4-substituted-thiazolyl)oxamic acid derivatives as potent antiallergy agents (Hargrave et al., 1983).
Safety and Hazards
Orientations Futures
The compound has shown potential as an antibacterial agent, suggesting that it could be further explored for its potential in treating bacterial infections . Additionally, given its synthesis from sulfonamide and benzodioxane fragments, it could also be investigated for other biological activities associated with these fragments .
Mécanisme D'action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine can then lead to enhanced transmission of signals in the nervous system.
Biochemical Pathways
The affected pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound affects the cholinergic pathway by increasing the concentration of acetylcholine, thereby enhancing signal transmission .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action after administration .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to enhanced signal transmission in the nervous system. The compound has also shown antibacterial activity, with significant bacterial biofilm growth inhibition observed against B. subtilis and E. coli .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances (e.g., other drugs or food) can influence the absorption and metabolism of the compound, thereby affecting its efficacy .
Analyse Biochimique
Biochemical Properties
Similar sulfonamide derivatives have been shown to interact with various enzymes and proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S2/c20-15(13-3-4-14(26-13)19(21)22)18-16-17-10(8-25-16)9-1-2-11-12(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPZGSWXNCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)


![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)




![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)
![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)
